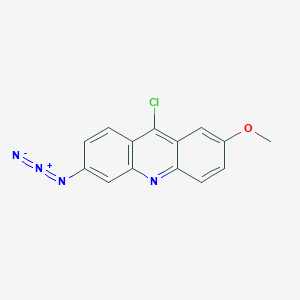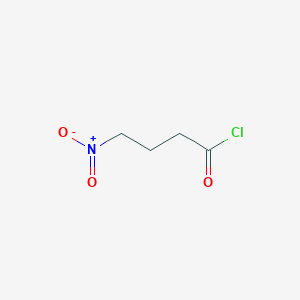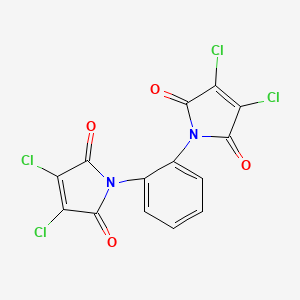
1H-Pyrrole-2,5-dione, 1,1'-(phenylene)bis[3,4-dichloro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2,5-dione, 1,1’-(phenylene)bis[3,4-dichloro-] is a chemical compound known for its unique structure and properties. It belongs to the class of bismaleimides, which are compounds containing two maleimide groups connected by a phenylene bridge. This compound is characterized by the presence of chlorine atoms at the 3 and 4 positions of the pyrrole ring, which significantly influences its reactivity and applications.
準備方法
The synthesis of 1H-Pyrrole-2,5-dione, 1,1’-(phenylene)bis[3,4-dichloro-] typically involves the reaction of maleic anhydride with an appropriate diamine, followed by chlorination. The reaction conditions often include:
Solvent: Commonly used solvents include toluene or xylene.
Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid.
Temperature: The reaction is usually carried out at elevated temperatures, ranging from 100°C to 150°C.
Industrial production methods may involve continuous flow processes to enhance yield and purity.
化学反応の分析
1H-Pyrrole-2,5-dione, 1,1’-(phenylene)bis[3,4-dichloro-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Polymerization: The compound can undergo polymerization reactions to form high-performance polymers used in advanced materials.
Major products formed from these reactions include various substituted derivatives and polymers with enhanced properties.
科学的研究の応用
1H-Pyrrole-2,5-dione, 1,1’-(phenylene)bis[3,4-dichloro-] has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of high-performance materials, such as heat-resistant polymers and adhesives.
作用機序
The mechanism of action of 1H-Pyrrole-2,5-dione, 1,1’-(phenylene)bis[3,4-dichloro-] involves its interaction with molecular targets through its reactive maleimide groups. These groups can form covalent bonds with nucleophiles, such as amines and thiols, leading to the modification of proteins and other biomolecules. The pathways involved include:
Covalent Bond Formation: The maleimide groups react with nucleophiles to form stable covalent bonds.
Protein Modification: The compound can modify proteins by reacting with amino acid residues, affecting their function and activity.
Signal Transduction: The modification of proteins can influence cellular signaling pathways, leading to various biological effects.
類似化合物との比較
1H-Pyrrole-2,5-dione, 1,1’-(phenylene)bis[3,4-dichloro-] can be compared with other similar compounds, such as:
1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-: This compound lacks the chlorine atoms, resulting in different reactivity and applications.
N,N’-(1,3-Phenylene)dimaleimide: Similar structure but without the chlorine atoms, leading to variations in chemical behavior and uses.
4,4’-Methylenebis(phenylmaleimide): Another bismaleimide with different substituents, affecting its properties and applications.
特性
CAS番号 |
78244-15-2 |
|---|---|
分子式 |
C14H4Cl4N2O4 |
分子量 |
406.0 g/mol |
IUPAC名 |
3,4-dichloro-1-[2-(3,4-dichloro-2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C14H4Cl4N2O4/c15-7-8(16)12(22)19(11(7)21)5-3-1-2-4-6(5)20-13(23)9(17)10(18)14(20)24/h1-4H |
InChIキー |
FQTIEEJTSLQLFF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N2C(=O)C(=C(C2=O)Cl)Cl)N3C(=O)C(=C(C3=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



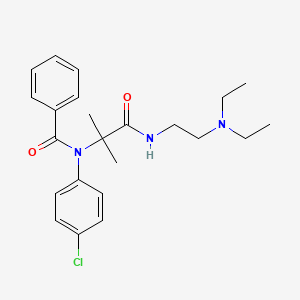
![ethyl 4-[(N-tert-butyl-C-ethenylcarbonimidoyl)amino]benzoate](/img/structure/B14446723.png)
![1-Methyl-4-[(Z)-(4-nonylphenyl)-ONN-azoxy]benzene](/img/structure/B14446735.png)
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl butanoate](/img/structure/B14446741.png)
![Methyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14446744.png)

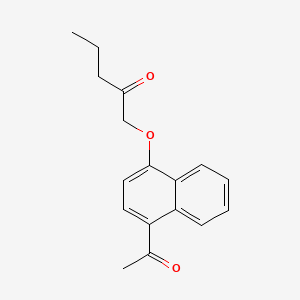
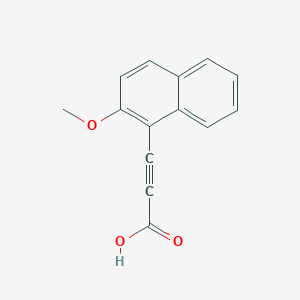

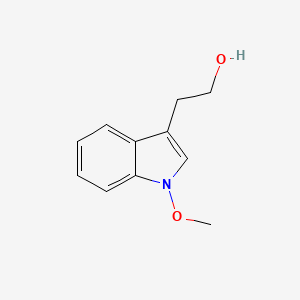
![3-{[(5-Nitrofuran-2-yl)methyl]amino}phenol](/img/structure/B14446772.png)
